Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate
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Overview
Description
Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate is an organic compound that belongs to the class of penta-2,4-dienoates This compound is characterized by the presence of a diethylamino group, a phenylsulfonyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the penta-2,4-dienoate backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malonic ester.
Introduction of the diethylamino group: This step may involve the nucleophilic substitution of a suitable leaving group with diethylamine.
Addition of the phenylsulfonyl group: This can be done through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The diethylamino and phenylsulfonyl groups may play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(dimethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate
- Ethyl 5-(diethylamino)-2-(methylsulfonyl)penta-2,4-dienoate
- Ethyl 5-(diethylamino)-2-(phenylsulfonyl)but-2-enoate
Uniqueness
Ethyl 5-(diethylamino)-2-(phenylsulfonyl)penta-2,4-dienoate is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both diethylamino and phenylsulfonyl groups may enhance its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
ethyl (2E,4E)-2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-4-18(5-2)14-10-13-16(17(19)22-6-3)23(20,21)15-11-8-7-9-12-15/h7-14H,4-6H2,1-3H3/b14-10+,16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFPHONPCQANDG-GOAZRFPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C=C/C=C(\C(=O)OCC)/S(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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